Cas no 1261990-91-3 (2-(4-Cbz-Aminopheny)-6-fluorobenzoic acid)
2-(4-Cbz-Aminopheny)-6-fluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Cbz-Aminopheny)-6-fluorobenzoic acid
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- MDL: MFCD18323276
- Inchi: 1S/C21H16FNO4/c22-18-8-4-7-17(19(18)20(24)25)15-9-11-16(12-10-15)23-21(26)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,23,26)(H,24,25)
- InChI Key: ZDTBXEMQMNXATE-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C(=O)O)C1C=CC(=CC=1)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 500
- XLogP3: 4.2
- Topological Polar Surface Area: 75.6
2-(4-Cbz-Aminopheny)-6-fluorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB330555-5g |
2-(4-Cbz-Aminopheny)-6-fluorobenzoic acid, 95%; . |
1261990-91-3 | 95% | 5g |
€1159.00 | 2025-04-21 | |
| abcr | AB330555-5 g |
2-(4-Cbz-Aminopheny)-6-fluorobenzoic acid, 95%; . |
1261990-91-3 | 95% | 5g |
€1159.00 | 2023-04-26 |
2-(4-Cbz-Aminopheny)-6-fluorobenzoic acid Suppliers
2-(4-Cbz-Aminopheny)-6-fluorobenzoic acid Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2-(4-Cbz-Aminopheny)-6-fluorobenzoic acid
2-(4-Cbz-Aminophenyl)-6-fluorobenzoic Acid: A Comprehensive Overview
The compound 2-(4-Cbz-Aminophenyl)-6-fluorobenzoic acid, identified by the CAS number 1261990-91-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a fluorinated benzoic acid moiety with a Cbz-protected amino group. The presence of the Cbz (carbobenzyloxy) group at the para position of the phenyl ring and the fluorine atom at the meta position of the benzoic acid ring imparts distinct chemical and biological properties to this compound.
Recent studies have highlighted the potential of 2-(4-Cbz-Aminophenyl)-6-fluorobenzoic acid in drug discovery and development. Its structure makes it a promising candidate for various therapeutic applications, including anti-inflammatory, antiviral, and anticancer therapies. The fluorine atom in the benzoic acid ring enhances the molecule's lipophilicity, which is crucial for improving bioavailability and pharmacokinetic properties. Additionally, the Cbz group serves as a protecting group for the amino functionality, making it easier to manipulate during synthetic processes.
The synthesis of 2-(4-Cbz-Aminophenyl)-6-fluorobenzoic acid involves a multi-step process that typically includes nucleophilic aromatic substitution, coupling reactions, and protection/deprotection strategies. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets rigorous quality standards for use in preclinical studies.
In terms of biological activity, this compound has shown remarkable selectivity towards specific targets in vitro. For instance, studies have demonstrated its ability to inhibit certain kinases and proteases, which are key players in various disease pathways. The fluorinated benzoic acid moiety also contributes to hydrogen bonding capabilities, enhancing its binding affinity to target proteins.
The application of computational chemistry tools has further elucidated the molecular interactions of 2-(4-Cbz-Aminophenyl)-6-fluorobenzoic acid. Molecular docking studies have revealed favorable binding modes with several therapeutic targets, providing insights into its mechanism of action. These findings underscore its potential as a lead compound for drug development.
Moreover, recent advancements in green chemistry have led to more sustainable methods for synthesizing this compound. By employing catalytic systems and reducing waste generation, researchers are aligning its production with environmentally friendly practices.
In conclusion, 2-(4-Cbz-Aminophenyl)-6-fluorobenzoic acid, with its unique structural features and promising biological profile, represents a valuable asset in contemporary chemical research. Its continued exploration across diverse fields holds the potential to unlock novel therapeutic interventions and contribute significantly to scientific progress.
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